Traditionally, exercise testing has been the preferred method to induce stress on the heart during MPI. However, exercise isn't always feasible for some patients. This is where regadenoson comes in. It acts as a selective A2A adenosine receptor agonist, mimicking the effects of adenosine, a natural molecule involved in regulating blood flow. By stimulating these receptors, regadenoson dilates coronary arteries, increasing blood flow to the heart muscle in a similar way to exercise []. This pharmacologic stress approach allows for the evaluation of Myocardial Perfusion Reserve (MPR), which indicates the heart's ability to increase blood flow in response to stress [].
Studies like ADVANCE-MPI 2 have demonstrated the efficacy of regadenoson in MPI. This double-blind trial compared the use of regadenoson to adenosine in patients undergoing repeat MPI studies. The results showed that both agents were effective in inducing stress for MPI, with regadenoson offering comparable diagnostic accuracy [].
Regadenoson offers several advantages over traditional stress testing methods in research settings:
Regadenoson is a selective agonist of the A2A adenosine receptor, primarily used in pharmacological stress testing for myocardial perfusion imaging. It acts by inducing coronary vasodilation, thereby increasing coronary blood flow. The compound is classified as a purine nucleoside, with the chemical formula and an average molecular weight of approximately 390.354 g/mol . Regadenoson is administered as a single intravenous bolus and is notable for its rapid onset of action, typically within 30 seconds, and a relatively short duration of effect .
Regadenoson primarily functions through its interaction with the A2A adenosine receptors located in the coronary arteries. Upon binding to these receptors, it activates guanine nucleotide-binding proteins, leading to the stimulation of adenylyl cyclase and an increase in cyclic adenosine monophosphate (cAMP) levels. This cascade results in the phosphorylation of protein kinase A (PKA), ultimately leading to hyperpolarization of the cell membrane and vasodilation of coronary arteries . The compound exhibits low-affinity binding characteristics, which allows for a rapid dissociation from the receptor after exerting its effects .
The primary biological activity of regadenoson is its ability to cause coronary vasodilation. This effect is crucial for myocardial perfusion imaging, as it enhances blood flow in healthy coronary arteries while showing limited effect in stenotic arteries . The pharmacokinetics of regadenoson are characterized by a three-compartment model with an initial half-life of 2-4 minutes, followed by an intermediate phase lasting about 30 minutes, and a terminal phase of approximately 2 hours . Adverse reactions can include dyspnea, headache, flushing, and potential cardiovascular complications such as bradycardia or heart block .
The synthesis of regadenoson involves several steps typical for purine nucleosides. While specific synthetic routes are proprietary and not extensively documented in public literature, it generally includes the formation of the purine base followed by glycosylation with ribose or deoxyribose moieties. The synthetic process must ensure high purity and yield due to the compound's clinical applications .
Regadenoson is primarily used in medical settings for pharmacological stress testing in patients who are unable to perform adequate exercise stress tests. Its role in myocardial perfusion imaging allows clinicians to assess coronary artery disease effectively . Additionally, ongoing research is exploring its potential applications in other cardiovascular conditions due to its vasodilatory properties .
Interaction studies have indicated that regadenoson has a safer profile compared to non-selective adenosine receptor agonists like adenosine itself. It does not significantly interact with A1 or A2B receptors, which are responsible for undesirable side effects such as bronchoconstriction and bradycardia. This selectivity contributes to its better tolerability in clinical use . Studies also highlight that regadenoson can be used effectively without weight adjustments, simplifying dosing compared to other agents like dipyridamole or adenosine .
Several compounds share similarities with regadenoson, particularly within the class of adenosine receptor agonists. Here are some notable comparisons:
| Compound | Receptor Selectivity | Potency (nM) | Administration Method | Duration of Action |
|---|---|---|---|---|
| Regadenoson | Selective A2A | 6.4 | Single IV bolus | ~2.3 minutes |
| Adenosine | Non-selective | 5.9 | Continuous infusion | ~6 seconds |
| Dipyridamole | Non-selective | Variable | Continuous infusion | ~30 minutes |
| Theophylline | Non-selective | Variable | Oral | ~6-12 hours |
Uniqueness of Regadenoson:
Regadenoson (C₁₅H₁₈N₈O₅) is a low-molecular-weight purine nucleoside derivative with selective adenosine A₂A receptor agonist properties. Its structure comprises a 2-substituted adenosine core modified with a pyrazole-4-carboxamide group (Figure 1). Key structural features include:
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₁₅H₁₈N₈O₅ | |
| Molecular weight | 390.35 g/mol (anhydrous) | |
| CAS registry | 313348-27-5 | |
| XLogP3 | -1.9 |
The crystal structure reveals intramolecular hydrogen bonding between the 3'-OH group and the pyrazole nitrogen, stabilizing the bioactive conformation.
Regadenoson is synthesized via a two-step process from 2-hydrazinoadenosine (Figure 2):
Key optimizations:
SAR analyses demonstrate that the 4-N-methylcarboxamido pyrazole group confers A₂A receptor selectivity (Table 1):
| Modification | A₂A Affinity (Ki, nM) | Selectivity Ratio (A₂A/A₁) | Source |
|---|---|---|---|
| Parent compound | 1.3 | 12.7 | |
| Removal of 4-NHCH₃ | 16.2 | 1.8 | |
| Pyrazole→triazole | 8.9 | 3.1 | |
| Ribose→deoxyribose | 4.7 | 6.4 |
Critical SAR insights:
These findings guided the development of regadenoson as a coronary-selective vasodilator with minimal off-target effects on A₁, A₂B, and A₃ receptors.
Figure 1. Regadenoson structure
HOOC-CH₂ | O=C-N-CH₃ | N≡C-N | (2R,3R,4S,5R)-ribose Figure 2. Synthetic route
2-Hydrazinoadenosine → Condensation (ethoxycarbonylmalondialdehyde) → 2-ester intermediate → Aminolysis (methylamine) → Regadenoson The pharmacokinetic profile of regadenoson is characterized by a complex multi-exponential plasma concentration-time profile that follows a three-compartment pharmacokinetic model [1] [2] [3] [4] [5]. This model comprises a central compartment representing the plasma and two peripheral compartments, reflecting the drug's distribution to highly perfused tissues and less perfused tissues, respectively.
Following intravenous administration, regadenoson exhibits rapid distribution throughout the body. The maximal plasma concentration is achieved within 1 to 4 minutes after injection, paralleling the onset of the pharmacodynamic response [1] [2] [3] [4] [5]. The initial distribution phase is characterized by a half-life of approximately 2 to 4 minutes, representing the rapid equilibration between the central and peripheral compartments.
The volume of distribution parameters demonstrate the extensive tissue distribution of regadenoson. The central compartment volume of distribution is estimated at 11.5 liters, while the volume of distribution at steady-state is 78.7 liters [1] [6]. This large steady-state volume of distribution indicates significant tissue penetration beyond the vascular compartment.
Regadenoson exhibits moderate binding to human plasma proteins, with approximately 25-30% of the drug bound to plasma proteins [7] [2] [4] [5]. This relatively low protein binding suggests minimal potential for drug-drug interactions mediated through protein binding displacement mechanisms.
The metabolic profile of regadenoson is remarkably distinctive, as the compound appears to undergo minimal biotransformation in humans. Extensive preclinical investigations using rat, dog, and human liver microsomes, as well as human hepatocytes, produced no detectable metabolites of regadenoson [7] [2] [4] [5]. Additionally, studies involving intravenous administration of carbon-14 radiolabeled regadenoson to rats and dogs revealed that 85-96% of radioactivity was excreted as unchanged regadenoson, confirming that metabolism does not play a major role in the elimination of regadenoson [4] [8] [9] [10].
Renal elimination represents the primary route of regadenoson clearance from the body. In healthy volunteers, 57% of the administered dose is excreted unchanged in the urine, with individual variation ranging from 19% to 77% [4] [8] [9] [10]. The average plasma renal clearance is approximately 450 milliliters per minute, which significantly exceeds the normal glomerular filtration rate of approximately 120 milliliters per minute [4] [8] [9] [10]. This observation indicates that active renal tubular secretion plays a substantial role in regadenoson elimination, suggesting involvement of specific renal transport mechanisms.
The total body clearance of regadenoson is estimated at 37.8 liters per hour [1] [6]. The pharmacokinetic profile demonstrates three distinct phases: an initial rapid distribution phase with a half-life of 2-4 minutes, an intermediate phase with a half-life of 30 minutes that coincides with the loss of pharmacodynamic effect, and a terminal elimination phase with a half-life of approximately 2 hours [1] [2] [3] [4] [5].
Population pharmacokinetic analyses have demonstrated that regadenoson clearance decreases in parallel with reductions in creatinine clearance and increases with increased body weight [2] [3] [4]. However, age, gender, and race have minimal effects on the pharmacokinetics of regadenoson [2] [3] [4]. Importantly, despite prolonged elimination half-lives in patients with renal impairment, the maximum observed plasma concentrations and volumes of distribution remain similar across different degrees of renal function, and plasma concentration-time profiles are not significantly altered in the early stages after dosing when pharmacologic effects are most relevant [11] [12] [9] [10].
Regadenoson exerts its pharmacodynamic effects through selective activation of adenosine A2A receptors, which are predominantly located in the coronary vasculature. The compound demonstrates exceptional selectivity for the A2A adenosine receptor subtype, with a binding affinity characterized by a dissociation constant of approximately 1.3 micromolar [13] [2] [3] [14] [15]. This selectivity is demonstrated by its at least 13-fold lower affinity for the A1 adenosine receptor and 215-fold or greater selectivity over A2B and A3 adenosine receptors [13] [2] [3] [14] [15].
The coronary vasodilatory effects of regadenoson result from its interaction with A2A adenosine receptors located on coronary arterial smooth muscle cells. Upon receptor activation, regadenoson stimulates adenylyl cyclase activity, leading to increased intracellular cyclic adenosine monophosphate concentrations. This biochemical cascade results in smooth muscle relaxation and subsequent coronary vasodilation [2] [3].
Despite its relatively low binding affinity for the A2A receptor, regadenoson demonstrates high functional potency for increasing coronary conductance, with effective concentration values ranging from 6.4 to 18.6 nanomolar in preclinical studies [16] [2] [3]. This apparent paradox is explained by the presence of a large A2A receptor reserve in the coronary arterial bed, which allows low-affinity agonists to elicit maximal vasodilation while maintaining rapid termination of action [17] [16] [18].
Regadenoson produces dose-dependent increases in coronary blood flow that are comparable to those achieved with adenosine infusion [19] [20]. The onset of coronary vasodilation occurs approximately 30 seconds after intravenous administration, with peak coronary blood flow increases of 2.5 to 3.4-fold above baseline values [21] [16] [20]. The duration of significant hyperemia, defined as coronary blood flow maintained at 2.5-fold or greater above baseline, persists for approximately 2.3 to 2.4 minutes [21] [16] [20].
Recent investigations utilizing cardiovascular magnetic resonance imaging have provided more precise characterization of the temporal dynamics of regadenoson-induced hyperemia. These studies demonstrate that peak hyperemia occurs at approximately 90 to 100 seconds after injection, which is notably later than the 30-second timepoint traditionally recommended for radiotracer administration [22] [23]. Coronary flow reserve measurements obtained between 60 and 120 seconds after regadenoson administration are significantly higher than those measured at 30 seconds, indicating that optimal timing for perfusion assessment should account for this delayed peak response [22] [23].
The coronary vasodilatory response to regadenoson demonstrates considerable interindividual variability in both magnitude and duration. Studies using intracoronary Doppler measurements have documented peak coronary flow velocity increases ranging from 0.5 to 2.3 minutes in duration, with some individuals showing responses lasting up to 10 minutes [20] [24]. This variability appears to be independent of patient demographics and may reflect individual differences in receptor density, sensitivity, or downstream signaling pathways.
Regadenoson produces substantial reductions in coronary vascular resistance, with maximum decreases of approximately 73% observed in preclinical studies [19]. These resistance changes are comparable to those achieved with adenosine, confirming equivalent vasodilatory efficacy between the two agents. The reduction in coronary vascular resistance is dose-dependent, with higher doses producing proportionally greater effects up to a maximum threshold [19] [20].
The hemodynamic effects of regadenoson extend beyond coronary vasodilation to encompass systemic cardiovascular responses that reflect both direct receptor-mediated effects and compensatory physiologic mechanisms. These responses demonstrate distinct temporal patterns that differentiate regadenoson from other adenosine receptor agonists.
Regadenoson produces characteristic increases in heart rate that occur rapidly after administration and demonstrate a biphasic temporal pattern. The onset of tachycardia is typically observed within 45 minutes of injection, with peak heart rate increases ranging from 20 to 36 beats per minute above baseline values [25] [1] [26] [3] [27] [28]. The maximum heart rate response follows Michaelis-Menten kinetics, with a maximum effect of approximately 76 beats per minute increase and a plasma concentration producing 50% of the maximum effect of 12.3 nanograms per milliliter [1].
The heart rate response to regadenoson demonstrates several distinctive characteristics compared to adenosine. While both agents produce similar onset times, regadenoson generates a faster and greater peak increase in heart rate [25] [21]. More significantly, the recovery of heart rate to baseline values is substantially slower with regadenoson, with persistent elevation observed for 10 to 15 minutes after administration, compared to adenosine where heart rate returns to baseline within 5 minutes [25] [26] [27].
Regadenoson produces predictable decreases in both systolic and diastolic blood pressure that reflect its vasodilatory properties. Systolic blood pressure decreases range from 5 to 37 millimeters of mercury, while diastolic blood pressure reductions span 8 to 22 millimeters of mercury [25] [3] [20] [28]. Mean arterial pressure decreases of 10 to 21 millimeters of mercury have been documented, with the magnitude of response showing dose-dependent relationships [28].
The temporal characteristics of blood pressure changes mirror those observed with heart rate, showing rapid onset within the first few minutes after administration and gradual recovery over 15 to 150 minutes [25] [26] [3] [27]. The recovery of blood pressure to baseline values is generally slower than that observed with adenosine, consistent with the longer duration of regadenoson's pharmacodynamic effects [25] [21].
The temporal resolution of regadenoson's hemodynamic effects reflects the compound's unique pharmacokinetic and pharmacodynamic properties. The intermediate phase of plasma concentration decline, with a half-life of 30 minutes, coincides with the loss of the primary pharmacodynamic effect [1] [2] [3] [4] [5]. However, residual hemodynamic effects may persist for up to 150 minutes after administration, particularly in patients with reduced renal function [26] [11] [12].
The recovery kinetics of hemodynamic parameters demonstrate differential patterns, with heart rate showing more prolonged elevation compared to blood pressure parameters. This dissociation may reflect different mechanisms underlying these responses, with heart rate changes mediated through both direct A2A receptor activation and compensatory sympathetic nervous system activation [19] [3].
The hemodynamic response profile of regadenoson shows remarkable consistency across different patient populations, with minimal influence of age, gender, or race on the magnitude or duration of effects [1] [2] [3] [4]. However, patients with diabetes mellitus may demonstrate blunted heart rate responses, possibly due to autonomic neuropathy affecting sympathetic nervous system function [19].
Acute Toxic;Irritant;Health Hazard